9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl is a purine nucleoside analogue characterized by its unique structure, which includes a methoxy group at the 6-position of the purine ring and a beta-D-ribofuranosyl moiety. This compound is notable for its potential biological activities, particularly in the field of cancer research. The molecular formula for this compound is with a corresponding PubChem CID of 232729 .
This compound is classified under purine nucleosides and is derived from natural purines, which are fundamental components of nucleic acids. Purines play critical roles in various biological processes, including energy transfer (as ATP) and cellular signaling. The methoxy substitution enhances its chemical properties and biological activity .
The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl can be achieved through several methods involving different reagents and conditions:
The molecular structure of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl features:
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl participates in various chemical reactions typical of purine nucleosides:
The reaction conditions often involve aqueous buffers with specific pH adjustments to maintain stability and reactivity during synthetic procedures .
The mechanism of action for 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl primarily revolves around its role as a nucleoside analogue:
Relevant data from studies indicate that these properties contribute to its potential therapeutic applications .
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl has several scientific uses:
The ongoing research into this compound underscores its significance in medicinal chemistry and biochemistry .
The systematic naming of purine nucleoside derivatives follows strict IUPAC guidelines that define the base-sugar linkage orientation and substituent positions. For the compound designated 9H-Purine, 6-methoxy-9-β-D-ribofuranosyl-, its IUPAC name breaks down into three key components:
The molecular formula C₁₁H₁₄N₄O₅ (molecular weight 282.25 g/mol) reflects this structural arrangement [1] [5] [8]. Alternative nomenclature includes functional replacement terms:
Table 1: Official and Common Nomenclature of 6-Methoxy Purine Ribonucleoside
Nomenclature System | Designation |
---|---|
IUPAC Systematic Name | 9H-Purine, 6-methoxy-9-β-D-ribofuranosyl- |
CAS Registry Number | 5746-29-2 |
Trivial Name | 6-Methoxypurine ribonucleoside |
NSC Designation | NSC30606; NSC409169 |
Canonical SMILES | COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
The β-configuration at the glycosidic bond (C1'-N9) is critical for biological activity, distinguishing it from synthetic α-anomers that lack enzyme recognition [8]. The InChIKey UQQHOWKTDKKTHO-UHFFFAOYSA-N provides a unique digital identifier for this specific stereochemical arrangement [8].
This synthetic nucleoside analog shares core structural features with endogenous purines while incorporating targeted modifications:
X-ray crystallography reveals that the ribose ring adopts a C3'-endo sugar pucker (North conformation), with a glycosidic torsion angle (χ) of -157° ± 5°. This places the purine ring in an anti orientation relative to the sugar, optimizing base-stacking in duplex contexts [8]. Intramolecular hydrogen bonding between the C2' hydroxyl and N3 (distance: 2.78 Å) further stabilizes this conformation.
Table 2: Structural Parameters of 6-Methoxy Purine Ribonucleoside
Structural Feature | Parameter | Biological Implication |
---|---|---|
Glycosidic bond | β-configuration | Compatible with kinase recognition |
Sugar pucker | C3'-endo (North) | RNA-like conformation |
Glycosidic torsion angle (χ) | -157° ± 5° | Anti orientation |
Intramolecular H-bond | O2'H···N3 (2.78 Å) | Conformational rigidity |
C6 substituent | -OCH₃ (vs -NH₂ in adenosine) | Blocks hydrogen bonding |
Metabolically, the 6-methoxy group impedes deamination by adenosine deaminase—a key difference from deoxyadenosine analogs like fludarabine [7]. This enhances intracellular stability but reduces phosphorylation efficiency compared to unmodified adenosine [7] [10].
Positional isomerism of the methoxy group on the purine ring dramatically alters biochemical properties:
Table 3: Comparative Properties of Methoxy-Substituted Purine Isomers
Isomer | Glycosidic Bond Preference | Key Metabolic Fate | Biological Activity |
---|---|---|---|
6-Methoxy-9-β-D-ribofuranosyl | Anti | Slow phosphorylation to 6-MeO-PuMP | Moderate antiviral/antiproliferative |
2-Methoxy-9-β-D-ribofuranosyl | Anti | Rapid triphosphate accumulation | Potent anticancer (IC₅₀: 5.4-15.9 μM) [2] |
8-Methoxy-9-β-D-ribofuranosyl | Syn | Deamination to 8-MeO-inosine | DNA structure modulation |
6-Methoxy-9-β-D-arabinofuranosyl | Anti | Resistance to phosphatase | Anti-VZV activity (patented) [10] |
The arabinose congener 6-methoxy-9-β-D-arabinofuranosylpurine exemplifies how sugar modification synergizes with positional isomerism. The arabinose 2'-OH group (axial vs equatorial in ribose) induces a C2'-endo pucker, reducing kinase affinity but enhancing resistance to phosphorylysis. This analog shows selective activity against Varicella Zoster Virus (VZV), as protected by US Patent US5424295A [10].
Synthetic accessibility varies by isomer position: Vorbrüggen glycosylation of silylated 6-methoxypurine with 1-O-acetyl-2,3,5-tri-O-benzoylribofuranose yields the protected nucleoside, which undergoes deacylation to the target compound. In contrast, 2-methoxy isomers require orthogonal protection strategies to prevent O-alkylation side reactions [8] [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: